molecular formula C20H14O4 B14519303 6H-4,6a-Epoxychryseno(4,5-cde)oxepin-6,7-diol, 4,7-dihydro- CAS No. 62533-90-8

6H-4,6a-Epoxychryseno(4,5-cde)oxepin-6,7-diol, 4,7-dihydro-

Cat. No.: B14519303
CAS No.: 62533-90-8
M. Wt: 318.3 g/mol
InChI Key: XFPUYJPTPXCHDJ-UHFFFAOYSA-N
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Description

6H-4,6a-Epoxychryseno(4,5-cde)oxepin-6,7-diol, 4,7-dihydro- is a complex organic compound with a unique structure that includes an epoxide and a diol functional group. This compound is part of the larger family of polycyclic aromatic hydrocarbons (PAHs), which are known for their diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-4,6a-Epoxychryseno(4,5-cde)oxepin-6,7-diol, 4,7-dihydro- typically involves multi-step organic reactions. The process often starts with the preparation of the chrysene backbone, followed by the introduction of the epoxide and diol groups through specific reactions such as epoxidation and hydroxylation. Common reagents used in these reactions include peracids for epoxidation and osmium tetroxide for dihydroxylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6H-4,6a-Epoxychryseno(4,5-cde)oxepin-6,7-diol, 4,7-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to break down the molecule.

    Reduction: Reduction reactions can be used to modify the epoxide or diol groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

6H-4,6a-Epoxychryseno(4,5-cde)oxepin-6,7-diol, 4,7-dihydro- has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of PAHs and their derivatives.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and DNA.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 6H-4,6a-Epoxychryseno(4,5-cde)oxepin-6,7-diol, 4,7-dihydro- involves its interaction with various molecular targets. The epoxide group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to biological effects. The diol group may also participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxyphenanthro[4,5-cde]oxepin-4(6H)-one: Another PAH with a similar structure but different functional groups.

    4,7-Dihydro-4,6a-epoxychryseno[4,5-cde]oxepine-6,7(6H)-diol: A closely related compound with slight variations in its molecular structure.

Uniqueness

6H-4,6a-Epoxychryseno(4,5-cde)oxepin-6,7-diol, 4,7-dihydro- is unique due to its specific combination of epoxide and diol groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

62533-90-8

Molecular Formula

C20H14O4

Molecular Weight

318.3 g/mol

IUPAC Name

18,22-dioxahexacyclo[10.7.2.11,17.03,8.09,20.016,21]docosa-3,5,7,9(20),10,12(21),13,15-octaene-2,19-diol

InChI

InChI=1S/C20H14O4/c21-17-13-6-2-1-5-11(13)12-9-8-10-4-3-7-14-15(10)16(12)20(17)19(22)23-18(14)24-20/h1-9,17-19,21-22H

InChI Key

XFPUYJPTPXCHDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C4C5=C(C=CC=C5C6OC(C4(O6)C(C2=C1)O)O)C=C3

Origin of Product

United States

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